molecular formula C12H18O2 B3151680 Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate CAS No. 719274-85-8

Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B3151680
CAS No.: 719274-85-8
M. Wt: 194.27 g/mol
InChI Key: ZSVVDSZDXNWFNS-UHFFFAOYSA-N
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Description

Methyl 4-vinylbicyclo[222]octane-1-carboxylate is an organic compound with the molecular formula C12H18O2 It is a derivative of bicyclo[222]octane, a structure known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with vinyl-containing reagents. One common method includes the use of a tandem reaction that allows for the rapid formation of the bicyclo[2.2.2]octane core under mild and metal-free conditions . The reaction conditions often involve the use of organic bases to mediate the process, resulting in high yields and excellent enantioselectivities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification methods such as flash silica gel chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.

Major Products Formed

The major products formed from these reactions include epoxides, halogenated derivatives, and fully saturated bicyclo[2.2.2]octane compounds.

Mechanism of Action

The mechanism of action of methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. The vinyl group can undergo polymerization or cross-linking reactions, contributing to the formation of stable polymeric networks. In biological systems, its derivatives may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate is unique due to its vinyl group, which imparts additional reactivity compared to its hydroxymethyl or oxo counterparts. This makes it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 4-ethenylbicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-11-4-7-12(8-5-11,9-6-11)10(13)14-2/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVVDSZDXNWFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyltriphenylphosphonium bromide (9.1 g, 12.8 mmol) in THF (50 ml) at 0° C. was added potassium hexamethyldisilazide (0.5M in toluene, 48.6 ml), dropwise over 5 min. The resulting mixture was allowed to warm up to room temperature over 1 h, then cooled again to 0° C. and treated with methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate 15-A (Chapman, N. B. et al. J. Org. Chem., 1970, 35, 917) (2.5 g, 12.8 mmol). The reaction mixture was stirred at room temperature for 18 h then diluted with EtOAc (350 ml). The organic phase was washed with aqueous HCl (1 N), saturated aqueous sodium bicarbonate, and brine, then dried (Na2SO4) and concentrated in vacuo. The resulting solid was purified by flash silica gel chromatography, eluting with a gradient 0-4% EtOAc/hexanes. The resulting methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate 15-B was isolated as a clear, colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
48.6 mL
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate
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Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate
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Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate
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Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate
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Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 6
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Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate

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